molecular formula C10H6BrF5O2 B8470786 Perfluorophenyl 4-bromobutanoate

Perfluorophenyl 4-bromobutanoate

Cat. No.: B8470786
M. Wt: 333.05 g/mol
InChI Key: WBMIQBCBWZHXQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluorophenyl 4-bromobutanoate is a useful research compound. Its molecular formula is C10H6BrF5O2 and its molecular weight is 333.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6BrF5O2

Molecular Weight

333.05 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-bromobutanoate

InChI

InChI=1S/C10H6BrF5O2/c11-3-1-2-4(17)18-10-8(15)6(13)5(12)7(14)9(10)16/h1-3H2

InChI Key

WBMIQBCBWZHXQZ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobutyric acid (0.91 g, 5.4 mmol), pentafluorophenol (1.00 g, 5.4 mmol) and DMAP (0.13 g, 1.1 mmol) in CH2Cl2 (10 ml) cooled to 0° C. under nitrogen, N,N-dicyclohexylcarbodiimide (1.70 g, 8.1 mmol) was added in portions. After 1 h the reaction was slowly warmed to room temperature and stirred for 5 hours. The dicyclohexylurea was filtered off and the mother liquor was concentrated and purified by flash chromatography (n-Hexane/EtOAc 98:2) affording 4-bromobutyric acid pentafluorophenyl ester as a colourless oil (1.40 g, 78%). A mixture of 4-bromobutyric acid pentafluorophenyl ester (0.65 g, 1.9 mmol) and AgNO3 (0.83 g, 4.9 mmol) in CH3CN (8 ml) was warmed at 70° C. for 20 minutes at the microwave. The formed salts were filtered off, the solvent was concentrated and the residue purified by flash chromatography (n-Hexane/EtOAc 95:5) affording 4-nitrooxybutyric acid pentafluorophenyl ester as a clear oil (0.38 g, 62%).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
1.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of pentafluorophenol (3.3 g, 17.96 mmol), 4-bromobutanoic acid (3.0 g, 17.96 mmol) and DMAP (0.440 g, 3.59 mmol) in CH2Cl2 (30 ml), cooled to 0° C., EDAC.HCl (5.2 g, 26.94 mmol) was added in portion. The mixture was then stirred at 0° C. for 30 minutes. Then it was gradually warmed to room temperature and stirred for 480 minutes. Then the mixture was diluted with NaH2PO4 aqueous (5%, 50 ml) and acidified with HCl 1N to pH 3-4. The organic phase was separated and the aqueous phase was extracted with CH2Cl2 (2×50 ml). The organic phase washed with brine, dried over Na2SO4 and evaporated to give an oil that was purified by flash chromatography (n-Hexane/EtOAc 98:2) to yield 4-bromobutanoic acid pentafluorophenyl ester (5.2 g, 86%) as a colorless oil.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
50 mL
Type
solvent
Reaction Step Four

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